APJ receptor agonist 1
Description
Historical Context of APJ Receptor Discovery and Orphan Status
The APJ receptor was first identified in 1993 as an orphan GPCR with structural homology to angiotensin II type 1 receptors but lacking affinity for angiotensin II. For nearly five years, APJ remained orphaned until the discovery of apelin, a 36-amino acid peptide isolated from bovine stomach extracts in 1998. Apelin’s identification validated APJ as a biologically relevant target, with expression patterns in cardiovascular tissues, the central nervous system, and adipose tissue implicating it in blood pressure regulation, fluid homeostasis, and metabolic processes.
Early research focused on peptide ligands like apelin-13 and apelin-36, which demonstrated potent inotropic effects in cardiac tissue (EC~50~ = 33 pM). However, therapeutic applications were limited by peptide instability, poor oral bioavailability, and rapid degradation in vivo. These challenges spurred efforts to develop non-peptide small-molecule agonists, culminating in compounds like this compound.
Table 1: Key Milestones in APJ Receptor Ligand Development
Identification of this compound as a Lead Compound
This compound originated from a medicinal chemistry campaign targeting non-peptide agonists. Early leads, such as ML 233 (EC~50~ = 3.7 µM), demonstrated proof-of-concept for small-molecule activation but exhibited suboptimal selectivity and pharmacokinetics. Agonist 1 ((S)-N-(1-(cyclobutylamino)-1-oxo-5-(piperidin-1-yl)pentan-3-yl)-1-cyclopentyl-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxamide hydrochloride) emerged from systematic structure-activity relationship (SAR) studies aimed at:
- Enhancing potency : Modifications to the pyrazole core improved calcium mobilization (Ca^2+^ EC~50~ = 24 nM) and cAMP inhibition (EC~50~ = 6.5 nM).
- Optimizing selectivity : Agonist 1 showed >100-fold selectivity over angiotensin II receptors, addressing off-target risks associated with structural homologs.
- Improving pharmacokinetics : Introduction of a cyclobutylamine group reduced metabolic clearance (rat Cl = ~20 mL/min/kg) and enabled oral bioavailability.
Key Criteria for Lead Selection
Structural Classification Within Small Molecule APJ Agonists
This compound belongs to the pyrazole-3-carboxamide class, distinguished by:
- A central pyrazole ring substituted with a 2,6-dimethoxyphenyl group for receptor binding.
- A cyclopentyl moiety at the N1 position to enhance hydrophobic interactions with transmembrane domains.
- A piperidine-containing side chain linked to a cyclobutylamine group, optimizing solubility and metabolic stability.
Table 2: Structural Comparison of APJ Agonists
The pyrazole scaffold of agonist 1 enables favorable interactions with APJ’s orthosteric pocket, particularly residues in transmembrane helices 3 and 7, which are critical for G protein coupling. Unlike peptide ligands, its small-molecule design avoids proteolytic degradation, making it suitable for oral administration.
Properties
Molecular Formula |
C31H26ClN3O3 |
|---|---|
Molecular Weight |
524.0 g/mol |
IUPAC Name |
2-[2-(1H-benzimidazol-2-yl)-6-chlorophenyl]-5-[[(1R)-1-phenylbutyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C31H26ClN3O3/c1-2-9-25(19-10-4-3-5-11-19)35-30(36)20-16-17-21(23(18-20)31(37)38)28-22(12-8-13-24(28)32)29-33-26-14-6-7-15-27(26)34-29/h3-8,10-18,25H,2,9H2,1H3,(H,33,34)(H,35,36)(H,37,38)/t25-/m1/s1 |
InChI Key |
KCWRZNXFHSFVKD-RUZDIDTESA-N |
Isomeric SMILES |
CCC[C@H](C1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)C3=C(C=CC=C3Cl)C4=NC5=CC=CC=C5N4)C(=O)O |
Canonical SMILES |
CCCC(C1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)C3=C(C=CC=C3Cl)C4=NC5=CC=CC=C5N4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Modifications to the Pyrazole Core (Site A)
-
Regioisomer Sensitivity : Moving the 4-fluorophenyl group from N1 to N2 (as in 3 ) reduced potency by 90%, highlighting the importance of N1 substitution.
-
Carboxylic Acid Necessity : Esterification (compound 4 ) or removal of the acid group (compound 5 ) abolished activity, confirming its role in receptor interaction.
Role of the 2,6-Dimethoxyphenyl Group (Site B)
Side Chain Elongation (Site C)
-
Hydrophobic Extensions : Replacing cyclohexyl glycine with β-cyclohexyl glycine (compound 21 ) improved binding affinity (Ki = 1.4 µM vs. 5.2 µM for 1 ). Further elongation via two methylene units (compound 22 ) enhanced potency 12-fold (EC50 = 0.80 µM).
Analytical Characterization
Radioligand Binding Assays
APJ membrane preparations (Kd = 0.4 nM for [125I]-apelin) validated agonist 1’s affinity. At 5 µg/well, specific binding exceeded 20-fold signal-to-background ratios.
Table 1: Binding Parameters of Agonist 1
Functional Potency in Signaling Pathways
Pharmacokinetic Profiling
-
Oral Bioavailability : Compound 47 (a derivative) showed clearance rates of ~20 mL/min/kg in rats and reduced brain penetration, making it suitable for peripheral studies.
Process-Scale Synthesis Challenges
First-Generation Route Limitations
Initial syntheses relied on linear pyrazole assembly, resulting in low yields for tetra-ortho-substituted biaryl intermediates.
Second-Generation Improvements
-
Negishi Coupling : Replaced Suzuki-Miyaura reactions for hindered biaryl formation, improving convergence.
-
Reduced Lithiation Steps : Minimized low-temperature conditions, enhancing scalability.
Comparative Analysis with Peptide Agonists
Agonist 1 mirrors (Pyr1)apelin-13 in APJ activation (Ki = 0.3 nM for BMS-986224). Unlike peptides, it exhibits:
Chemical Reactions Analysis
Types of Reactions
Compound 15a undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Therapeutic Potential
The APJ receptor is implicated in various cardiovascular conditions, including hypertension, heart failure, and atherosclerosis. APJ receptor agonist 1 has been studied for its potential to:
- Counteract Hypertension : By activating the APJ receptor, this compound can oppose the pressor effects of angiotensin II, thereby reducing blood pressure .
- Improve Cardiac Function : In animal models of cardiac disease, administration of this compound has resulted in sustained increases in cardiac output and improved systolic function .
Case Studies
- In Vitro Studies : In cell-based assays, this compound demonstrated an EC50 value of approximately 21.5 µM, indicating its potency as an agonist . Further modifications have led to compounds with enhanced potency and selectivity.
- In Vivo Evaluations : Studies involving rat and canine models have shown that small-molecule activation of the APJ receptor can alter cardiac hemodynamics positively . These findings suggest that APJ receptor agonists could be developed into effective treatments for heart failure.
Applications in Metabolic Research
The apelinergic system is also involved in metabolic regulation. The activation of the APJ receptor by agonists like this compound may have implications for:
- Obesity Management : Research indicates that apelin signaling can influence energy homeostasis and fat metabolism .
- Diabetes Treatment : There is potential for using APJ receptor agonists to improve insulin sensitivity and glucose metabolism.
Structural Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological properties. Initial studies have identified critical structural features that enhance potency and selectivity:
| Compound | EC50 (µM) | Binding Affinity (Ki µM) | Selectivity |
|---|---|---|---|
| This compound | 21.5 ± 5 | 5.2 ± 0.5 | High (vs AT1) |
| Compound 22 | 0.80 | 1.3 | Higher than Agonist 1 |
| ML233 | 3.7 | >79 (AT1) | >21 fold |
These modifications have led to compounds with significantly improved efficacy and specificity for the APJ receptor.
Mechanism of Action
Compound 15a exerts its effects by binding to the apelin receptor, a G protein-coupled receptor involved in various physiological processes. Upon binding, it activates downstream signaling pathways, leading to various cellular responses. The molecular targets include the apelin receptor and associated signaling proteins .
Comparison with Similar Compounds
BMS-986224
- Structure : Small-molecule agonist.
- Potency : Binds APJ with a dissociation constant (Kd) of 0.3 nmol/L , demonstrating selectivity and signaling akin to (Pyr<sup>1</sup>)apelin-13 .
- In Vivo Efficacy :
- Key Difference : While APJ agonist 1 has a lower EC50 (0.093 nM vs. BMS-986224’s 0.3 nM), both show promise in heart failure models. However, BMS-986224 has advanced to pharmacokinetic (PK) optimization studies for oral delivery .
E339-3D6 and ML233
APJ Receptor Agonist 4
Elabela (ELA) Peptides
- Structure: Endogenous peptide agonists (ELA-32, ELA-21, ELA-11).
- Potency: Subnanomolar EC50 in cAMP inhibition assays, comparable to apelin-13 .
- Key Difference : ELA peptides are prone to enzymatic degradation in vivo, whereas APJ agonist 1’s synthetic structure enhances stability and bioavailability .
Biphenyl Acid Derivatives (General Class)
- Structure : Share a biphenyl core with APJ agonist 1.
- Mechanism : Activate APJ-R via Gi-protein coupling, modulating cardiovascular function .
Biological Activity
The APJ receptor, also known as the apelin receptor, is a member of the G-protein-coupled receptor (GPCR) family and plays a crucial role in various physiological processes, particularly in cardiovascular function, metabolism, and fluid homeostasis. The compound APJ receptor agonist 1 has emerged as a significant pharmacological tool for studying the biological activity associated with this receptor.
Overview of APJ Receptor
The APJ receptor is activated by endogenous peptides such as apelin and plays a vital role in regulating blood pressure, cardiac contractility, and metabolic balance. Activation of the APJ receptor has been shown to stimulate various intracellular signaling pathways, including those involving phosphatidylinositol 3-kinase (PI3K), protein kinase B (Akt), and extracellular signal-regulated kinases (ERK) .
This compound exhibits high potency and selectivity for the APJ receptor. It activates Gαi proteins and β-arrestin pathways, leading to various downstream effects:
- G-Protein Signaling : The agonist promotes vasodilation and enhances cardiac output without adversely affecting heart rate .
- β-Arrestin Recruitment : This leads to receptor internalization and desensitization, which is a critical aspect of GPCR signaling regulation .
Pharmacological Profile
This compound has been characterized through various studies that outline its binding affinity and functional activity:
| Parameter | Value |
|---|---|
| EC50 (human APJ) | 0.093 nM |
| EC50 (rat APJ) | 0.12 nM |
| Binding Affinity (Ki) | 0.5 nM |
These values indicate that this compound is significantly more potent than many other known agonists, making it an attractive candidate for therapeutic applications .
Case Studies
- Cardiac Function Improvement : In a phase 1b clinical trial involving healthy subjects and patients with heart failure, administration of AMG 986 (a related APJ agonist) demonstrated improved cardiac contractility without negative hemodynamic effects . This suggests that similar compounds like this compound could have beneficial effects in treating heart failure.
- Vasodilatory Effects : Research indicates that activation of the APJ receptor can counteract the vasoconstrictive effects mediated by angiotensin II. In animal models, administration of APJ agonists led to significant reductions in vascular resistance and increased cardiac output .
Research Findings
Recent studies have highlighted the diverse biological activities associated with APJ receptor activation:
- Metabolic Regulation : The apelin/APJ system has been implicated in energy metabolism regulation, influencing glucose uptake and lipid metabolism .
- Neuroprotective Effects : Evidence suggests that the APJ system may play a role in neuroprotection, particularly in conditions such as ischemic injury .
- Anti-inflammatory Properties : Activation of the APJ receptor has been linked to reduced inflammation, which may have implications for treating conditions like obesity and diabetes .
Q & A
Q. What in vitro assays are recommended to determine the potency (EC₅₀) and selectivity of APJ receptor agonist 1?
this compound’s efficacy is typically assessed using cell-based assays expressing human or rat APJ receptors. Dose-response curves are generated by treating cells with serial dilutions of the compound, measuring intracellular responses (e.g., cAMP modulation), and calculating EC₅₀ values via nonlinear regression. Selectivity is confirmed by testing against unrelated receptor subtypes. For this compound, the S-isomer exhibited 200-fold higher potency than the R-isomer (EC₅₀ = 0.093 nM vs. 18.6 nM in human receptors) . Comparative studies with endogenous ligands like apelin-13 (EC₅₀ = 0.37 nM) can validate assay reliability .
Q. How should researchers select animal models for studying this compound in heart failure?
Male Sprague Dawley rats are commonly used due to their hemodynamic responsiveness. Key parameters include heart output, mean arterial pressure (MAP), and heart rate. In ISOFLURANE-anesthetized rats, this compound (10–100 µg/min/kg, IV) increased cardiac output by 10% without significant MAP or heart rate changes, making this model suitable for isolating cardiac effects . Standardizing anesthesia protocols and monitoring continuous hemodynamic parameters are critical to minimize confounding variables .
Q. What pharmacokinetic (PK) parameters are essential in preclinical studies of this compound?
Key PK metrics include bioavailability, half-life, and tissue distribution. While this compound is administered intravenously in most studies, oral bioavailability can be assessed using formulations like 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% ddH₂O . For comparability, reference PK data from related agonists (e.g., APJ agonist 4, which shows oral activity and safety in rodent models) .
Advanced Research Questions
Q. How can discrepancies in reported EC₅₀ values for APJ receptor agonists across studies be resolved?
Variability in EC₅₀ values (e.g., 0.093 nM for APJ agonist 1 vs. 3.2 nM for Apelin agonist 1) may arise from differences in isomer purity, receptor sources (human vs. rat), or assay conditions (cell type, incubation time) . To reconcile
- Use standardized reference ligands (e.g., apelin-13) as internal controls.
- Validate stereochemical purity via chiral HPLC, as stereoisomers can exhibit drastic potency differences (e.g., 200-fold for S- vs. R-isomers) .
- Report assay parameters transparently, including cell passage number and buffer composition .
Q. What methodologies minimize confounding blood pressure effects when assessing this compound’s hemodynamic activity?
this compound’s cardiac output enhancement (<5% transient BP drop) suggests its selectivity for cardiac pathways. To isolate cardiac effects:
- Use ISOFLURANE anesthesia, which stabilizes hemodynamic baseline .
- Employ telemetry for continuous, non-invasive monitoring of MAP and heart rate in conscious animals.
- Compare results with APJ agonists lacking cardiac specificity (e.g., those causing significant vasodilation) .
Q. How should researchers design studies comparing this compound with endogenous ligands like apelin-13?
- In vitro : Co-administer both ligands in competitive binding assays to assess receptor occupancy and functional antagonism.
- In vivo : Use knockout (APJ⁻/⁻) models to confirm receptor specificity. For example, APJ agonist 1’s effects on cardiac output should be abolished in APJ⁻/⁻ rats .
- Data interpretation : Apply models like generalized concentration addition to quantify synergism or antagonism between agonists .
Methodological Best Practices
Q. What formulation strategies improve this compound’s stability in animal studies?
- Storage : Store powder at -20°C (3-year stability) and solutions at -80°C (1-year stability) .
- Dosing : Prepare working concentrations (e.g., 2 mg/mL) in biocompatible solvents to avoid precipitation or toxicity. For IV infusion, use osmotic pumps to maintain steady plasma levels .
Q. How can researchers optimize translational relevance of this compound data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
